molecular formula C14H14N2O3S B11644674 methyl (2E)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)hydrazinecarboxylate

methyl (2E)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)hydrazinecarboxylate

Cat. No.: B11644674
M. Wt: 290.34 g/mol
InChI Key: NSRZAKAKQHQGIV-OQLLNIDSSA-N
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Description

Methyl (2E)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)hydrazinecarboxylate is a synthetic organic compound that features a furan ring substituted with a sulfanyl group and a hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)hydrazinecarboxylate typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the substitution of a hydrogen atom on the furan ring with a sulfanyl group, often using thiol reagents.

    Formation of the hydrazinecarboxylate moiety: This involves the reaction of the furan derivative with hydrazine and a carboxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazinecarboxylate moiety, potentially converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazinecarboxylate moiety can produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.

    Materials Science: The unique structural features of the compound could make it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.

    Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds or hydrazine derivatives.

Mechanism of Action

The mechanism of action of methyl (2E)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)hydrazinecarboxylate would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    Receptor Binding: The compound could interact with receptors on the cell surface or within cells, triggering signaling pathways that lead to specific cellular responses.

    Redox Activity: The sulfanyl group may participate in redox reactions, influencing cellular redox balance and related processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-2-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)hydrazinecarboxylate: can be compared with other furan derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

methyl N-[(E)-[5-(4-methylphenyl)sulfanylfuran-2-yl]methylideneamino]carbamate

InChI

InChI=1S/C14H14N2O3S/c1-10-3-6-12(7-4-10)20-13-8-5-11(19-13)9-15-16-14(17)18-2/h3-9H,1-2H3,(H,16,17)/b15-9+

InChI Key

NSRZAKAKQHQGIV-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=N/NC(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=NNC(=O)OC

Origin of Product

United States

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